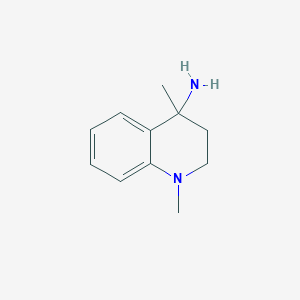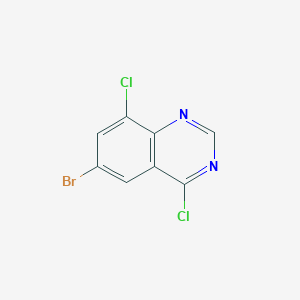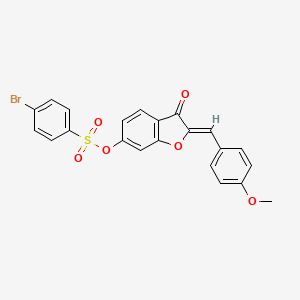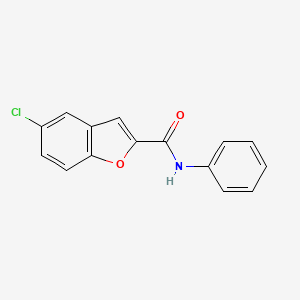![molecular formula C13H10F3N3O3 B12213603 5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12213603.png)
5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic disciplines due to their structural diversity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 3-(trifluoromethyl)benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 5-(phenylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-[(4-chlorophenyl)methylidene]-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-trione .
Uniqueness
The uniqueness of 5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10F3N3O3 |
|---|---|
Molecular Weight |
313.23 g/mol |
IUPAC Name |
6-hydroxy-5-[[3-(trifluoromethyl)phenyl]methyliminomethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H10F3N3O3/c14-13(15,16)8-3-1-2-7(4-8)5-17-6-9-10(20)18-12(22)19-11(9)21/h1-4,6H,5H2,(H3,18,19,20,21,22) |
InChI Key |
HVZTYSPKBUWSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN=CC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid, 2-[[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B12213526.png)
![2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B12213537.png)
![4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide](/img/structure/B12213540.png)
![2-{[1-(2,4-dimethylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B12213541.png)

![(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester](/img/structure/B12213554.png)

![2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid](/img/structure/B12213570.png)
![3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12213583.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12213593.png)
![N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12213601.png)
![2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12213607.png)
